(+)-N-Methylephedrine

Description

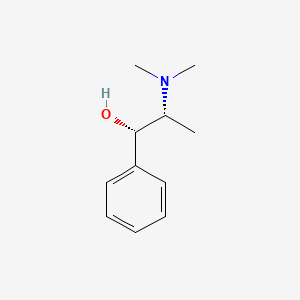

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCGSUUBYTWNDP-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962313, DTXSID701021165 | |

| Record name | (+)-Methylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Methylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-56-5, 42151-56-4 | |

| Record name | (±)-Methylephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylephedrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042151564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Methylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Methylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-N-Methylephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLEPHEDRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP306Z33KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-N-Methylephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and analytical methodologies for (+)-N-Methylephedrine. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Stereochemistry

This compound, a sympathomimetic amine, is a derivative of ephedrine. Its chemical formula is C₁₁H₁₇NO.[1] The systematic IUPAC name for the (+)-enantiomer is (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol.[2]

The molecule possesses two chiral centers, leading to four possible stereoisomers. The ephedrine isomers have a threo configuration, while the pseudoephedrine isomers have an erythro configuration. This compound is the N-methylated derivative of (+)-ephedrine and thus has the (1S,2R) stereochemistry.

The absolute configuration of the two chiral carbons is crucial for its biological activity. The spatial arrangement of the hydroxyl and dimethylamino groups in relation to the phenyl ring dictates its interaction with adrenergic receptors.

Caption: Figure 1: 2D representation of the chemical structure of this compound with stereocenters indicated.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [2] |

| Melting Point | 87-90 °C | [2] |

| Specific Optical Rotation ([α]²⁰/D) | +29° (c=5 in methanol) | [2] |

| Appearance | Solid | [2] |

| CAS Number | 42151-56-4 | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for N-Methylephedrine

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectral data available. | [3] |

| ¹³C NMR | Spectral data available. | [4] |

| Infrared (IR) | Spectrum available. | [4] |

| Mass Spectrometry (MS) | Mass spectral data available. | [5][6] |

Note: Detailed spectral assignments should be performed by comparing experimental data with reference spectra.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-methylephedrine is the methylation of ephedrine. The following protocol is adapted from established procedures for the synthesis of the (-)-enantiomer and can be applied to the (+)-enantiomer starting from (+)-ephedrine.

Protocol: Synthesis of this compound via Reductive Amination

Materials:

-

(+)-Ephedrine hydrochloride

-

Formaldehyde solution (37%)

-

Formic acid (88%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol

Procedure:

-

Dissolve (+)-ephedrine hydrochloride in deionized water.

-

Add formic acid to the solution.

-

Slowly add formaldehyde solution while stirring.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to room temperature.

-

Make the solution alkaline by the dropwise addition of a concentrated NaOH solution until a pH of >12 is reached.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure this compound.

Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound can be determined using chiral HPLC.

Protocol: Chiral HPLC Analysis of N-Methylephedrine

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a cyclodextrin-based or polysaccharide-based chiral column).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical mobile phase could be a mixture of n-Hexane, isopropanol, and diethylamine.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the N-Methylephedrine sample in the mobile phase to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength for detection (e.g., 210 nm or 254 nm).[7]

-

-

Injection and Analysis: Inject a fixed volume of the sample solution onto the HPLC system.

-

Data Analysis: Record the chromatogram. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Caption: Figure 2: A generalized workflow for the determination of enantiomeric purity of this compound using chiral HPLC.

Stereochemical Determination by X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule. A crystal structure for S,S-(+)-N-methylephedrine has been reported, which likely refers to the (1S,2R) configuration.[8]

Generalized Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of high quality from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening of various conditions (solvents, temperature, concentration).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.

-

Determination of Absolute Configuration: The absolute configuration can be determined from the diffraction data if a sufficiently strong anomalous scatterer is present or by comparing the determined structure to a known chiral reference.

Mechanism of Action and Signaling Pathway

This compound is a sympathomimetic agent that exerts its effects by interacting with the adrenergic system.[9] Its primary mechanism of action is believed to be the indirect stimulation of adrenergic receptors by promoting the release of norepinephrine from presynaptic nerve terminals.[9] It also has some direct agonist activity on α- and β-adrenergic receptors.[9]

The activation of these receptors triggers downstream signaling cascades that are responsible for the physiological effects of the drug, such as bronchodilation and vasoconstriction.

Caption: Figure 3: Simplified signaling pathways following the activation of α₁- and β₂-adrenergic receptors by norepinephrine released upon stimulation by this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. (1S,2R)-(+)-N-Methylephedrine 99 42151-56-4 [sigmaaldrich.com]

- 3. This compound(42151-56-4) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Methylephedrine [webbook.nist.gov]

- 6. mzCloud – N Methylephedrine [mzcloud.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methylephedrine - Wikipedia [en.wikipedia.org]

Isolating Excellence: A Technical Guide to the Purification of (+)-N-Methylephedrine from Ephedra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of (+)-N-Methylephedrine, a key alkaloid found in various species of the Ephedra plant. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visual diagrams to elucidate the experimental workflow and chemical relationships between related alkaloids.

Introduction

Ephedra species, commonly known as Ma Huang, have a long history of use in traditional medicine. Their therapeutic effects are largely attributed to a group of phenylpropylamine alkaloids, including ephedrine, pseudoephedrine, norephedrine, norpseudoephedrine, and their N-methylated derivatives, (-)-N-methylephedrine and this compound.[1][2] this compound, while often present in smaller quantities than ephedrine and pseudoephedrine, is a significant component with distinct pharmacological properties, necessitating efficient and specific methods for its isolation and purification for research and drug development purposes.

This guide details a multi-step process for obtaining high-purity this compound from Ephedra plant material. The methodology encompasses initial extraction from the raw botanical material, followed by purification strategies to separate the target alkaloid from the complex mixture of co-extracted compounds.

Chemical Relationships of Ephedra Alkaloids

The primary alkaloids present in Ephedra share a common phenylpropylamine backbone. The structural variations, including stereochemistry and N-methylation, give rise to a family of closely related compounds. Understanding these relationships is crucial for developing effective separation strategies.

Experimental Workflow for Isolation and Purification

The overall process for isolating this compound from Ephedra involves several key stages, from sample preparation to final purification and analysis. The following diagram illustrates a typical workflow.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Extraction of Total Alkaloids from Ephedra

This protocol is a modified version of established methods for extracting ephedrine alkaloids from plant material.[2]

Materials:

-

Dried and powdered Ephedra sinica Stapf

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ethanol-ethyl ether (1:2, v/v)

-

Reflux apparatus

-

Ultrasonic bath

-

Filtration apparatus

Procedure:

-

Weigh 2 grams of powdered Ephedra material and place it in a round-bottom flask.

-

Add 5 mL of concentrated NH₄OH to the flask and mix thoroughly.

-

Add 60 mL of the ethanol-ethyl ether solvent mixture to the flask.

-

Reflux the mixture on a water bath for 30 minutes.

-

Following reflux, place the flask in an ultrasonic bath for 10 minutes.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates from all three extractions. This combined solution contains the crude alkaloid extract.

Purification by Cation Exchange Chromatography

This method utilizes a cation exchange resin to separate the alkaloids from other plant constituents.[3]

Materials:

-

Crude alkaloid extract (from section 4.1)

-

Cation exchange resin column

-

0.1 M Hydrochloric acid (HCl)

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

Adjust the pH of the crude alkaloid extract to a range of 1 to 7 using 0.1 M HCl.

-

Filter the pH-adjusted extract to remove any precipitates.

-

Load the filtrate onto a pre-equilibrated cation exchange resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the bound alkaloids from the resin using a 3% to 6% hydrochloric acid solution.

-

Collect the eluent containing the total alkaloids.

-

Neutralize the collected eluent with a 5% NaOH solution.

-

The resulting solution contains the purified total ephedra alkaloids.

Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of individual ephedra alkaloids.[1]

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity HPLC with a Diode Array Detector (DAD) or equivalent.[4]

-

Column: Agilent InfinityLab Poroshell Chiral-CD column (100 mm × 2.1 mm, 2.7 μm) or a suitable C18 column.[1][4]

-

Mobile Phase: A mixture of acetonitrile and a sodium dodecyl sulfate (SDS) solution. The ratio and pH should be optimized for the best separation, for example, a pH range of 2.0-8.0 adjusted with phosphoric acid and ammonia water.[1]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm[1]

-

Column Temperature: 23 °C[4]

Procedure:

-

Prepare standard solutions of this compound at known concentrations in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the purified alkaloid mixture in the mobile phase.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the isolation and analysis of ephedra alkaloids.

Table 1: HPLC Retention Times of Ephedra Alkaloids

| Compound | Retention Time (min) |

| (-)-Norephedrine | 4.5 |

| (+)-Norpseudoephedrine | 5.2 |

| (-)-Ephedrine | 6.8 |

| (+)-Pseudoephedrine | 7.5 |

| (-)-N-Methylephedrine | 8.9 |

| This compound | 9.6 |

Note: Retention times are illustrative and can vary depending on the specific HPLC conditions and column used.

Table 2: Purity and Yield Data from a Typical Purification Protocol

| Purification Step | Purity of this compound (%) | Overall Yield (%) |

| Crude Extract | < 5 | - |

| After Ion Exchange | 70-80 | 60-75 |

| After Crystallization | > 98 | 45-55 |

Conclusion

This technical guide provides a framework for the successful isolation and purification of this compound from Ephedra species. The detailed protocols for extraction, purification, and analysis, combined with the presented quantitative data and workflow diagrams, offer a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. The methodologies described can be adapted and optimized to suit specific laboratory conditions and research objectives, ultimately facilitating the production of high-purity this compound for further investigation and application.

References

Synthesis of Enantiomerically Pure (+)-N-Methylephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of enantiomerically pure (+)-N-methylephedrine, a valuable chiral auxiliary and synthetic intermediate. The primary focus is on the stereospecific N-methylation of (+)-ephedrine, a robust and widely utilized method. Additionally, an alternative pathway involving the resolution of a racemic mixture is discussed. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the successful synthesis and purification of this compound.

Introduction

This compound, the (1S,2R)-enantiomer, is a chiral amine that finds significant application in asymmetric synthesis as a chiral ligand or auxiliary. Its stereochemical integrity is paramount for its efficacy in inducing enantioselectivity in chemical reactions. The most direct and efficient method for producing enantiomerically pure this compound is through the N-methylation of the readily available and enantiomerically pure precursor, (+)-ephedrine. The Eschweiler-Clarke reaction is a classic and reliable method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent. This reaction is known to proceed with retention of configuration at the chiral centers, making it ideal for the synthesis of enantiopure products.

An alternative, though often less direct, approach involves the synthesis of a racemic mixture of N-methylephedrine, followed by chiral resolution. This method employs a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts that can be separated by fractional crystallization. While effective, this route may be more time-consuming and result in a lower overall yield of the desired enantiomer.

Quantitative Data

The physical and chemical properties of N-methylephedrine enantiomers and their salts are crucial for their identification, purification, and handling. The following tables summarize key quantitative data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |

| This compound | C₁₁H₁₇NO | 179.26 | 87-87.5 | +29.2° (c=4, methanol) |

| (-)-N-Methylephedrine | C₁₁H₁₇NO | 179.26 | 87-88 | -29.5° (c=4.5, methanol) |

| (±)-N-Methylephedrine | C₁₁H₁₇NO | 179.26 | 63.5-64.5 | Not Applicable |

Table 1: Physical Properties of N-Methylephedrine Isomers

| Compound | Melting Point (°C) | Specific Rotation [α]D |

| This compound HCl | 192 | +30.1° |

| (-)-N-Methylephedrine HCl | 192 | -29.8° (c=4.6) |

| (±)-N-Methylephedrine HCl | 207-208 | Not Applicable |

Table 2: Properties of N-Methylephedrine Hydrochloride Salts

| Reaction | Starting Material | Product | Yield (%) |

| N-Methylation | (-)-Ephedrine HCl | (-)-N-Methylephedrine | 84 |

Table 3: Reported Yield for N-Methylation of Ephedrine

Experimental Protocols

Stereospecific Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is adapted from the reported synthesis of the (-)-enantiomer and is expected to proceed with retention of stereochemistry to yield the desired (+)-enantiomer from (+)-ephedrine hydrochloride.

Materials:

-

(+)-Ephedrine hydrochloride

-

40% Sodium hydroxide solution

-

85% Formic acid

-

35% Formalin solution (formaldehyde)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve (+)-ephedrine hydrochloride (0.15 mol) in warm deionized water (60 ml).

-

To this solution, add 40% sodium hydroxide solution (15 ml, 0.15 mol) followed by 85% formic acid (21.7 g, 0.4 mol).

-

Heat the mixture to reflux.

-

To the refluxing solution, add a 35% formalin solution (15 g, 0.18 mol) dropwise over a period of 20 minutes.

-

Continue refluxing the reaction mixture for an additional 3 hours.

-

After 3 hours, concentrate the reaction solution to approximately half of its original volume by distillation.

-

Cool the concentrated solution and adjust the pH to approximately 11 by the addition of a 40% sodium hydroxide solution. This will cause the free base of this compound to precipitate.

-

Filter the resulting precipitated crystals and wash them with cold deionized water.

-

Recrystallize the crude product from methanol to obtain pure this compound.

-

Dry the crystals under vacuum.

Expected Outcome:

The expected yield of enantiomerically pure this compound should be comparable to the reported 84% for the (-) enantiomer. The product can be characterized by its melting point and specific rotation, which should be in accordance with the values presented in Table 1.

Chiral Resolution of (±)-N-Methylephedrine (General Procedure)

This section outlines a general workflow for the resolution of racemic N-methylephedrine using a chiral resolving agent like O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA). The optimal solvent and crystallization conditions may require empirical determination.

Materials:

-

(±)-N-Methylephedrine

-

O,O'-dibenzoyl-(2R,3R)-tartaric acid (or another suitable chiral acid)

-

Suitable solvent (e.g., methanol, ethanol, acetone)

Procedure:

-

Dissolve the racemic (±)-N-methylephedrine in a suitable solvent.

-

In a separate container, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., DBTA) in the same solvent, heating gently if necessary.

-

Combine the two solutions. The formation of diastereomeric salts will occur.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent. This crystalline material is one of the diastereomeric salts.

-

The mother liquor contains the more soluble diastereomeric salt.

-

To recover the enantiomerically enriched N-methylephedrine, treat the separated crystalline diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid.

-

Extract the free base of N-methylephedrine into an organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic extract with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched N-methylephedrine.

-

The enantiomeric excess (e.e.) of the product should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

-

The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Visualizations

Synthesis Pathway: Eschweiler-Clarke Reaction

Caption: N-methylation of (+)-Ephedrine via the Eschweiler-Clarke reaction.

Experimental Workflow: Chiral Resolution

Spectroscopic Characterization of (+)-N-Methylephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (+)-N-Methylephedrine, a sympathomimetic amine. The guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, along with a logical workflow diagram to illustrate the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the connectivity and chemical environment of its constituent atoms.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H | 7.20 - 7.40 | Multiplet | - |

| CH-OH | 4.85 | Doublet | 4.5 |

| CH-N | 2.75 | Multiplet | - |

| N(CH₃)₂ | 2.30 | Singlet | - |

| C-CH₃ | 0.95 | Doublet | 7.0 |

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Phenyl C (quaternary) | 142.5 |

| Phenyl CH | 128.0, 127.5, 126.0 |

| CH-OH | 75.0 |

| CH-N | 65.0 |

| N(CH₃)₂ | 42.0 |

| C-CH₃ | 14.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl, amine, and aromatic functionalities.

| Absorption Frequency (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 (broad) | O-H | Stretching |

| 3030 | Aromatic C-H | Stretching |

| 2970 | Aliphatic C-H | Stretching |

| 1450 | C=C (aromatic) | Stretching |

| 1050 | C-O | Stretching |

| 1150 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in its identification. The molecular ion peak [M]⁺ is observed at m/z 179.[1][2]

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

| 179 | [C₁₁H₁₇NO]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 146 | [M - H₂O - CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

| 72 | [CH(CH₃)N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[4][5]

-

Ensure the solution is clear and free of any solid particles.[3]

Instrumental Analysis:

-

The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

The spectrometer is locked to the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[4] A sufficient number of scans and an appropriate relaxation delay are employed to ensure accurate signal integration, especially for quaternary carbons.[4]

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean, and dry sample of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind a few milligrams of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumental Analysis:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.

-

The sample is then placed in the instrument's sample compartment, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]

-

For direct infusion, a dilute solution of this compound in a suitable volatile solvent is prepared.

Instrumental Analysis:

-

The mass spectrum is obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI).[8][9]

-

In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[10]

-

In ESI-MS, a high voltage is applied to a liquid to create an aerosol, which generates ions.

-

The ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio and detected.[8][9]

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis for structural determination.

References

- 1. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. rsc.org [rsc.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

physical and chemical properties of (+)-N-Methylephedrine

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-N-Methylephedrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (1S,2R)-(+)-2-(Dimethylamino)-1-phenyl-1-propanol, is a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes.[1] It is a derivative of ephedrine and is found naturally in plants of the Ephedra species.[1] This compound and its stereoisomers are utilized in over-the-counter medications in some parts of the world for their bronchodilator and nasal decongestant properties.[1][2] In the field of organic chemistry, it serves as a valuable chiral resolving agent and a precursor for the synthesis of chiral electrolytes and catalysts.[1][2] This guide provides a comprehensive overview of the , detailed experimental protocols, and an exploration of its pharmacological activity.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [3] |

| Molecular Weight | 179.26 g/mol | [3] |

| Appearance | Solid, Crystals | [4] |

| Melting Point | 87-90 °C | |

| Boiling Point | 251.3 °C (approx.) | [5] |

| Optical Rotation | [α]20/D +29° (c = 5 in methanol) | |

| pKa | 9.257 (at 25°C) | [6][7] |

Solubility and Partition Coefficients

| Property | Value | Source |

| Solubility | Readily soluble in usual organic solvents. The hydrochloride salt is readily soluble in water, less so in alcohol, and sparingly soluble in acetone. | [3] |

| LogP (Octanol/Water) | 1.7 - 2.47 (experimental and predicted) | [1][5] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectroscopic Technique | Key Features and References |

| Mass Spectrometry (MS) | GC-MS data available in the NIST Mass Spectrometry Data Center.[4][8] |

| ¹H NMR Spectroscopy | ¹H NMR spectral data is available.[9][10] |

| ¹³C NMR Spectroscopy | ¹³C NMR spectral data is available.[4][10] |

| Infrared (IR) Spectroscopy | IR spectral data is available.[9] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are outlines of key experimental procedures related to this compound.

Synthesis of (-)-N-Methylephedrine from Ephedrine Hydrochloride

This protocol describes a method for the N-methylation of ephedrine.

Materials:

-

Ephedrine hydrochloride

-

40% Sodium hydroxide solution

-

85% Formic acid

-

35% Formalin solution

-

Methanol

Procedure:

-

Dissolve 30.3 g (0.15 mol) of ephedrine hydrochloride in 60 ml of warm water.

-

Add 15 ml (0.15 mol) of a 40% sodium hydroxide aqueous solution and 21.7 g (0.4 mol) of 85% formic acid.

-

Reflux the mixture while heating.

-

Add 15 g (0.18 mol) of a 35% formalin solution dropwise over 20 minutes.

-

Continue refluxing for 3 hours.

-

Concentrate the reaction solution to half of its original volume.

-

Adjust the pH to approximately 11 with a 40% sodium hydroxide solution.

-

Filter the resulting precipitated crystals.

-

Recrystallize the product from methanol.

Expected Yield: Approximately 23 g (84%).

Workflow for Synthesis of (-)-N-Methylephedrine

Caption: Workflow for the synthesis of (-)-N-Methylephedrine.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general procedure for the analysis of N-methylephedrine.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation:

-

Dissolve the sample in a suitable solvent, such as chloroform or methanol.[11]

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 30°C/min.[11]

-

Carrier Gas: Helium

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 40-500

Data Analysis:

-

Compare the resulting mass spectrum with a reference spectrum from a database (e.g., NIST).[8]

Workflow for GC-MS Analysis

Caption: Generalized workflow for the analysis of N-Methylephedrine by GC-MS.

Pharmacology and Mechanism of Action

This compound is a sympathomimetic amine, meaning it mimics the effects of endogenous catecholamines like norepinephrine.[5] Its pharmacological actions are primarily mediated through its interaction with the adrenergic system.

Key Pharmacological Effects:

-

Bronchodilator: It relaxes the smooth muscles of the bronchi, making it useful in treating asthma and other respiratory conditions.[2][5]

-

Nasal Decongestant: It causes vasoconstriction in the nasal passages, which helps to alleviate congestion.[2][12]

-

Central Nervous System Stimulant: It can cross the blood-brain barrier and exert stimulant effects, although it is less potent than other amphetamines.[5][12]

Mechanism of Action: The primary mechanism of action of this compound involves the stimulation of both alpha (α) and beta (β) adrenergic receptors.[2][5] This action is largely indirect, stemming from its ability to promote the release of norepinephrine from sympathetic nerve terminals.[5][13] The binding of norepinephrine to adrenergic receptors on target cells initiates a downstream signaling cascade. For instance, activation of β-adrenergic receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[12] This increase in cAMP in bronchial smooth muscle cells leads to relaxation and bronchodilation.

Signaling Pathway of N-Methylephedrine

Caption: Simplified signaling pathway of N-Methylephedrine.

Metabolism and Excretion

When administered orally, N-methylephedrine is metabolized in the liver, primarily through N-demethylation to ephedrine and norephedrine.[5][12] The primary compound excreted in the urine is unchanged methylephedrine, followed by its metabolite methylephedrine-N-oxide.[5] The biological half-life is estimated to be similar to that of ephedrine, which is in the range of 3-6 hours.[5]

Conclusion

This compound is a compound with significant applications in both the pharmaceutical and chemical synthesis sectors. A thorough understanding of its physical and chemical properties, analytical methods, and pharmacological profile is essential for professionals in drug development and research. The data and protocols presented in this guide offer a comprehensive technical resource for the study and application of this versatile molecule.

References

- 1. Methylephedrine - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 42151-56-4 | >98% [smolecule.com]

- 3. N-Methylephedrine [drugfuture.com]

- 4. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 552-79-4 [chembk.com]

- 7. (-)-N-METHYLEPHEDRINE | 552-79-4 [chemicalbook.com]

- 8. Methylephedrine [webbook.nist.gov]

- 9. This compound(42151-56-4) 1H NMR spectrum [chemicalbook.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. What is the mechanism of Methylephedrine? [synapse.patsnap.com]

- 13. grokipedia.com [grokipedia.com]

The Discovery and Organic Chemistry of N-Methylephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylephedrine, a sympathomimetic amine derived from the ancient medicinal plant Ephedra, holds a significant place in the historical landscape of organic and medicinal chemistry. First isolated by 1927, its journey from a natural product to a synthetically accessible compound has paved the way for advancements in stereochemistry and pharmaceutical development. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and synthesis of N-Methylephedrine. Detailed experimental protocols for its isolation and synthesis are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide illustrates the key biological signaling pathway associated with its pharmacological effects and outlines the logical workflow from its natural source to a purified compound through explanatory diagrams.

Introduction and Historical Context

The story of N-Methylephedrine is intrinsically linked to the pioneering work on its parent compound, ephedrine. The Japanese chemist Nagayoshi Nagai first isolated ephedrine from the plant Ephedra sinica (Ma Huang) in 1885, a plant that has been a cornerstone of traditional Chinese medicine for centuries.[1][2][3] This discovery opened a new chapter in the study of alkaloids and their physiological effects. Following this, N-Methylephedrine was identified as a naturally occurring, minor alkaloid in various Ephedra species, including Ephedra sinica, Ephedra vulgaris, and Ephedra distachya, with its isolation first reported by 1927.[4][5]

Chemically, N-Methylephedrine is the N-methylated derivative of ephedrine.[1] Its synthesis was a logical progression from the study of ephedrine and its analogues. The development of synthetic routes, such as the N-methylation of ephedrine, was crucial for producing the compound in larger quantities for research and potential pharmaceutical applications.[1] Due to its structural similarity to methamphetamine, N-Methylephedrine is now regulated in many countries, including the United States where it is a List I chemical precursor.[4]

Chemical and Physical Properties

N-Methylephedrine (C₁₁H₁₇NO) is a substituted phenethylamine with two chiral centers, giving rise to different stereoisomers.[1] The naturally occurring form is typically the l-form. The chemical and physical properties of N-Methylephedrine and its salts are summarized in the tables below.

Table 1: Physical and Chemical Properties of N-Methylephedrine Isomers

| Property | dl-Form | d-Form | l-Form | Reference |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO | C₁₁H₁₇NO | [6] |

| Molecular Weight ( g/mol ) | 179.26 | 179.26 | 179.26 | [6] |

| Melting Point (°C) | 63.5-64.5 | 87-87.5 | 87-88 | [6] |

| Specific Rotation [α]D | Not Applicable | +29.2° (c=4 in methanol) | -29.5° (c=4.5 in methanol) | [6] |

| Solubility | Readily soluble in usual solvents | Readily soluble in usual solvents | Readily soluble in usual solvents | [6] |

Table 2: Properties of N-Methylephedrine Hydrochloride Salts

| Property | dl-Form Hydrochloride | d-Form Hydrochloride | l-Form Hydrochloride | Reference |

| Melting Point (°C) | 207-208 | 192 | 192 | [6] |

| Specific Rotation [α]D | Not Applicable | +30.1° | -29.8° (c=4.6) | [6] |

| Solubility | - | - | Readily soluble in water; less soluble in alcohol; sparingly soluble in acetone | [6] |

Table 3: Spectroscopic and Physicochemical Data for N-Methylephedrine

| Data Type | Value / Description | Reference |

| Log P (experimental) | 2.47 | [7] |

| Log P (predicted) | 1.7 - 1.74 | [7] |

| ¹³C NMR | Spectra available in public databases | [8] |

| GC-MS | Mass spectral data available from NIST | [8][9] |

| LC-MS | Data available, including HCD fragmentation | [8] |

Experimental Protocols

Isolation of Alkaloids from Ephedra

The following is a general procedure for the extraction of ephedra alkaloids, including N-Methylephedrine, from plant material. The relative abundance of N-Methylephedrine is lower than that of ephedrine and pseudoephedrine.

Objective: To extract a mixture of alkaloids from dried Ephedra plant material.

Materials:

-

Dried and powdered Ephedra herb

-

0.001N Hydrochloric acid

-

0.5N Sodium hydroxide solution

-

Macroporous adsorbent resin (e.g., Amberlite XAD-7)

-

0.01N Hydrochloric acid in 2:1 ethanol solution (for elution)

-

Rotary evaporator

-

Ultrasonic bath

Procedure:

-

Extraction: 25 grams of powdered Ephedra herb are suspended in 100 mL of 0.001N hydrochloric acid solution. The mixture is subjected to ultrasonic extraction for 30 minutes at a frequency of 20 kHz and a power of 50W.[10]

-

Filtration: The mixture is filtered to remove the solid plant material.

-

Basification: The pH of the filtrate is adjusted to approximately 14 with 0.5N sodium hydroxide solution to convert the alkaloid hydrochlorides to their free base forms.[10]

-

Adsorption: The basified filtrate is passed through a column packed with Amberlite XAD-7 macroporous resin.[10]

-

Elution: After complete adsorption, the column is eluted with a 2:1 mixed solution of 0.01N hydrochloric acid and ethanol.[10]

-

Concentration: The eluent is concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid hydrochlorides.[10]

-

Purification: Further purification and separation of individual alkaloids, such as N-Methylephedrine, can be achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Synthesis of (-)-N-Methylephedrine via N-methylation of Ephedrine

This protocol describes the synthesis of (-)-N-Methylephedrine from ephedrine hydrochloride using a reductive amination reaction.

Objective: To synthesize (-)-N-Methylephedrine from (-)-ephedrine hydrochloride.

Materials:

-

(-)-Ephedrine hydrochloride

-

40% Sodium hydroxide aqueous solution

-

85% Formic acid

-

35% Formalin solution (formaldehyde)

-

Methanol

-

Reflux apparatus

-

Standard glassware for filtration and recrystallization

Procedure:

-

Preparation of Ephedrine Free Base: 30.3 g (0.15 mol) of ephedrine hydrochloride is dissolved in 60 ml of warm water. To this solution, 15 ml (0.15 mol) of a 40% sodium hydroxide aqueous solution is added to liberate the ephedrine free base.

-

Reaction Setup: 21.7 g (0.4 mol) of 85% formic acid is added to the mixture, which is then brought to reflux.

-

Addition of Formaldehyde: A 35% formalin solution (15 g, 0.18 mol) is added dropwise to the refluxing solution over a period of 20 minutes.

-

Reflux: The reaction mixture is refluxed for an additional 3 hours.

-

Workup: The reaction solution is concentrated to half of its original volume. A 40% sodium hydroxide aqueous solution is then added to adjust the pH to approximately 11. This causes the N-Methylephedrine free base to precipitate.

-

Isolation and Purification: The precipitated crystals are collected by filtration and recrystallized from methanol.

Expected Yield: 23 g (84%) Melting Point: 86.5-87.5°C Specific Rotation [α]D²⁰: -29.5° (c=4.54 in methanol)

Biological Activity and Signaling Pathway

N-Methylephedrine is a sympathomimetic amine that exerts its effects by acting as an agonist at α- and β-adrenergic receptors.[4][5] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade. The activation of β-adrenergic receptors, in particular, leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological responses associated with N-Methylephedrine, such as bronchodilation and vasoconstriction in the nasal mucosa.[2][11]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Methylephedrine (CAS 552-79-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Methylephedrine [drugfuture.com]

- 7. Methylephedrine - Wikipedia [en.wikipedia.org]

- 8. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methylephedrine [webbook.nist.gov]

- 10. CN1600777A - A new method for large-scale extraction of ephedra alkaloids - Google Patents [patents.google.com]

- 11. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermodynamic Properties of (+)-N-Methylephedrine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core thermodynamic properties of (+)-N-Methylephedrine, a sympathomimetic amine with applications in pharmaceuticals. The information is curated for professionals in research, and drug development, offering quantitative data, experimental methodologies, and visual representations of relevant biological and experimental processes.

Core Thermodynamic and Physicochemical Properties

The thermodynamic and physicochemical properties of an active pharmaceutical ingredient (API) like this compound are fundamental to understanding its behavior from formulation to physiological interaction. These properties influence its solubility, absorption, distribution, and overall bioavailability.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physicochemical parameters of this compound compiled from various experimental and computational sources.

Table 1: Thermodynamic Properties of this compound

| Property | Value | Unit | Method |

| Melting Point (Tfus) | 87-90, 87.5[1][2], 86-88[3], 87-87.5[4] | °C | Lit. |

| 360.15 - 363.15 | K | ||

| Boiling Point (Tboil) | 251.3[5] | °C | Experimental |

| 524.45 | K | ||

| 308.35 | °C | Predicted (Joback group contribution)[1] | |

| 581.50 | K | ||

| Enthalpy of Fusion (ΔfusH) | 21.8 - 30.56[1] | kJ/mol | Differential Scanning Calorimetry (DSC) and other thermal analysis techniques[1][6] |

| Critical Temperature (Tc) | 503.60 | °C | Predicted[1] |

| 776.75 | K | ||

| Critical Pressure (Pc) | 2963.34 | kPa | Predicted[1] |

| Critical Volume (Vc) | Not Available | cm³/mol | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not Available | kJ/mol | |

| Standard Enthalpy of Formation (ΔfH°gas) | Not Available | kJ/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Method |

| Molecular Formula | C₁₁H₁₇NO[1] | ||

| Molecular Weight | 179.26[1] | g/mol | |

| Solubility | Soluble in DMSO[1]. Readily soluble in water.[1] | ||

| Water Solubility | 15.4[1] | mg/mL | Experimental[1] |

| logWS (Log of Water Solubility) | -1.93 | Calculated (Crippen method)[1] | |

| -1.1 | Calculated (ALOGPS)[1] | ||

| logP (Octanol/Water Partition Coefficient) | 2.47[1][5] | Experimental[1][7] | |

| pKa | Not Available | ||

| Optical Activity ([α]D) | +29° (c=5 in methanol, 20°C) | ||

| Appearance | Solid powder[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies cited for determining key thermodynamic properties of ephedrine alkaloids, including this compound.

Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is widely used to determine the enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: A differential scanning calorimeter is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Thermal Program: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge).

-

Data Acquisition: The heat flow to the sample is monitored as a function of temperature. The melting of the sample results in an endothermic peak on the DSC thermogram.

-

Data Analysis: The area under the melting peak is integrated to determine the heat of fusion (ΔHfus). The temperature at the peak maximum is taken as the melting point (Tfus).

Determination of Alkaloid Content by High-Performance Liquid Chromatography (HPLC)-UV

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is a standard method for determining the purity and concentration of ephedrine alkaloids in various samples.

Methodology:

-

Standard and Sample Preparation: Standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., methanol). The test sample containing the analyte is also dissolved in the same solvent.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The composition can be isocratic (constant) or a gradient (varied over time).

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

-

Detection: A UV detector is set to a wavelength where this compound exhibits strong absorbance (e.g., 210 nm).[8]

-

-

Injection and Separation: A small volume of the standard or sample solution is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary phase (column) and the mobile phase.

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparing it to the standard. The area of the peak is proportional to the concentration of the analyte and is used for quantification by creating a calibration curve from the standard solutions.

Visualizations

Signaling Pathway of this compound

This compound is a sympathomimetic amine that acts as an agonist at adrenergic receptors. Its mechanism of action involves mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine.[9] This leads to a cascade of intracellular events, primarily through G-protein coupled receptors.

Caption: Signaling pathway of this compound via adrenergic receptors.

Experimental Workflow for Preclinical Pharmacokinetic Study

A preclinical pharmacokinetic (PK) study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[10]

Caption: General workflow for a preclinical pharmacokinetic study.

Metabolic Pathway of this compound

This compound undergoes metabolism in the body, primarily in the liver, to form active and inactive metabolites that are then excreted.[9] The major metabolic pathways include N-demethylation and hydroxylation.

References

- 1. Buy this compound | 42151-56-4 | >98% [smolecule.com]

- 2. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2S)-(-)-N-Methylephedrine 99 552-79-4 [sigmaaldrich.com]

- 4. N-Methylephedrine [drugfuture.com]

- 5. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methylephedrine [webbook.nist.gov]

- 7. Methylephedrine - Wikipedia [en.wikipedia.org]

- 8. Determination of Ephedrine Alkaloids in Botanicals and Dietary Supplements by HPLC-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Methylephedrine? [synapse.patsnap.com]

- 10. admescope.com [admescope.com]

An In-depth Technical Guide to the Solubility and Partition Coefficient of (+)-N-Methylephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partition coefficient of (+)-N-Methylephedrine, critical physicochemical properties influencing its behavior in biological systems and its development as a pharmaceutical agent. This document details quantitative data, experimental methodologies, and relevant biological pathways to support research and development efforts.

Physicochemical Properties of this compound

This compound is a sympathomimetic amine with the chemical formula C₁₁H₁₇NO.[1] Its structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Melting Point | 87-90 °C | |

| Appearance | White crystals | [1] |

Solubility of this compound

The solubility of a drug substance is a critical factor in its absorption and formulation. This compound exhibits varied solubility depending on the solvent system.

Aqueous Solubility

This compound is described as readily soluble in water.[1] A quantitative measurement indicates a water solubility of 15.4 milligrams per milliliter.

Solubility in Organic Solvents

Qualitative solubility data indicates that this compound is readily soluble in common organic solvents.[1] The l-form hydrochloride is less soluble in alcohol and sparingly soluble in acetone.[1]

Solubility in Mixed Solvents for Enantiomeric Resolution

Comprehensive studies have been conducted on the solubility of N-methylephedrine enantiomers in mixed solvent systems to optimize crystallization processes for enantioselective separation.[2] For instance, the solubility in isopropanol:water (1:3 volume ratio) has been investigated between 15-25°C.[2] Ternary phase diagrams for (+)- and (-)-N-methylephedrine have been developed at various temperatures, which are crucial for designing preferential crystallization processes.[2]

Table 1: Quantitative Solubility Data for N-Methylephedrine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |

| Water | Not Specified | 15.4 | |

| Isopropanol:Water (1:3 v/v) | 15 - 25 | Data available in ternary phase diagrams | [2] |

| (2R,3R)-diethyl tartrate | 25 - 40 | Data available in ternary phase diagrams | [2] |

Experimental Protocol: Isothermal Solubility Measurement

The following protocol is a generalized procedure for determining the solubility of this compound in a given solvent, based on the classical isothermal method mentioned in the literature.[2]

Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter (of a material compatible with the solvent) to remove any undissolved particles. This step is critical to prevent crystallization of the supersaturated solution upon cooling.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.[3][4][5]

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound at the specified temperature.

-

Workflow for Isothermal Solubility Determination

Caption: Workflow for determining the isothermal solubility of this compound.

Partition Coefficient (logP) of this compound

The n-octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.

An experimental logP value for methylephedrine has been reported as 2.47, indicating moderate lipophilicity.[6] Computational predictions show some variation, with values ranging from 1.7 to 1.74.

Table 2: Partition Coefficient (logP) Data for N-Methylephedrine

| Method | logP Value | Reference |

| Experimental | 2.47 | [6] |

| Predicted | 1.7 - 1.74 | [6] |

| ALOGPS | 1.73 | |

| Crippen method | 1.67 |

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.[7] The following is a generalized protocol.

Objective: To determine the n-octanol-water partition coefficient of this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Phase Preparation:

-

Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours before use.

-

-

Partitioning:

-

Dissolve a known amount of this compound in either the aqueous or the n-octanol phase. The initial concentration should be low enough to avoid saturation in either phase.

-

Add a known volume of the drug-containing phase and a known volume of the other phase to a separatory funnel or vial.

-

Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached. The optimal shaking time should be established.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

-

Sample Analysis:

-

Carefully withdraw a sample from both the n-octanol and the aqueous phases.

-

Determine the concentration of this compound in each phase using a validated analytical method, such as HPLC. Dilutions may be necessary.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is the logarithm (base 10) of the partition coefficient: logP = log₁₀(P)

-

Workflow for Shake-Flask logP Determination

Caption: Workflow for determining the logP of this compound using the shake-flask method.

Biological Pathways

Mechanism of Action: Adrenergic Receptor Stimulation

This compound is a sympathomimetic amine that exerts its effects by stimulating α- and β-adrenergic receptors.[8] This action mimics the effects of endogenous catecholamines like norepinephrine and epinephrine, leading to physiological responses such as bronchodilation and vasoconstriction.[6]

Caption: Simplified signaling pathway for the mechanism of action of this compound.

Metabolic Pathway

The metabolism of methylephedrine primarily occurs in the liver and involves N-demethylation and N-oxidation.[6][9] The main metabolites are methylephedrine N-oxide, ephedrine, and norephedrine.[8][10] These metabolites, along with the unchanged drug, are excreted in the urine.[8]

Caption: Metabolic pathway of this compound.

References

- 1. N-Methylephedrine [drugfuture.com]

- 2. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 3. en-chemia.new.ug.edu.pl [en-chemia.new.ug.edu.pl]

- 4. [Simultaneous determination of ephedrine and N-methylephedrine in urine by solid phase extraction-ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. What is the mechanism of Methylephedrine? [synapse.patsnap.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Methylephedrine - Wikipedia [en.wikipedia.org]

- 9. N-oxidation and N-demethylation of methylephedrine by rat-liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for (+)-N-Methylephedrine

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of (+)-N-Methylephedrine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical frameworks and computational protocols necessary for a thorough in-silico analysis. By leveraging Density Functional Theory (DFT), we can predict molecular geometries, vibrational spectra, and reactivity descriptors, offering insights that are highly complementary to experimental data. This guide details the methodologies for geometry optimization, frequency analysis, and the study of electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), presenting a clear workflow for the computational study of this important sympathomimetic amine.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₇NO, is a substituted amphetamine and a derivative of ephedrine.[1] It is found naturally in plants of the Ephedra genus and is used in various over-the-counter preparations for its bronchodilator and nasal decongestant effects.[1][2] Its chemical structure and stereochemistry play a crucial role in its pharmacological activity, making it a subject of interest for detailed molecular analysis.

Quantum chemical calculations provide a powerful, non-experimental method to investigate the fundamental properties of molecules like this compound at the atomic level. These computational approaches are indispensable for understanding molecular stability, reactivity, and spectroscopic characteristics, which are vital for drug design and development.[3]

Computational Methodology

A robust computational study of this compound involves a multi-step process, starting from conformational analysis to the calculation of detailed electronic properties. The methodologies outlined below are based on established practices for similar molecules like ephedrine and its derivatives.[3][4][5]

Geometry Optimization and Conformational Analysis

The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

Experimental Protocol:

-

Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software. The correct stereochemistry, (1R,2S), must be defined.[2]

-

Conformational Search: Due to the presence of rotatable bonds, this compound can exist in multiple conformations. A preliminary conformational search is often performed using computationally less expensive methods like molecular mechanics to identify low-energy conformers.

-

Quantum Mechanical Optimization: The low-energy conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). This process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[3][4]

-

Recommended Basis Set: A Pople-style basis set such as 6-31G(d,p) or the more extensive 6-311+G(d,p) is recommended. The inclusion of polarization functions (d,p) is essential for accurately describing bonding, and diffuse functions (+) are important for systems with potential charge separation.[3][5]

-

-

Verification of Minima: To confirm that the optimized structure corresponds to a true energy minimum (and not a transition state), a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies.[4]

Vibrational Spectroscopy

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental data, aiding in the structural confirmation and interpretation of spectral features.

Experimental Protocol:

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311+G(d,p)) used for the geometry optimization.

-

Spectral Scaling: It is a known issue that DFT calculations tend to overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. Therefore, the calculated frequencies are often multiplied by an empirical scaling factor (typically in the range of 0.95-0.98 for B3LYP) to improve agreement with experimental spectra.[6]

-

Assignment: The calculated vibrational modes are assigned to specific molecular motions (e.g., C-H stretching, O-H bending). This theoretical assignment is invaluable for interpreting complex experimental spectra.

Electronic Properties Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Experimental Protocol:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are calculated.

-

E_HOMO relates to the ability of the molecule to donate an electron.

-

E_LUMO relates to the ability of the molecule to accept an electron.

-

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[5][7][8]

-

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated by mapping the electrostatic potential onto the molecule's electron density surface. This visualization is highly effective for identifying:

-

Electron-rich regions (negative potential): Sites prone to electrophilic attack (e.g., around the oxygen and nitrogen atoms).

-

Electron-poor regions (positive potential): Sites prone to nucleophilic attack.

-

-